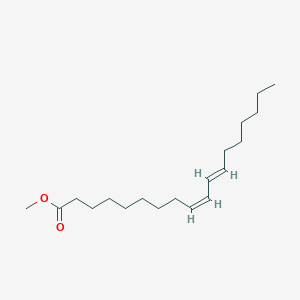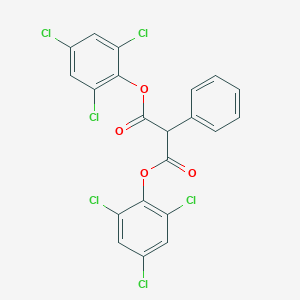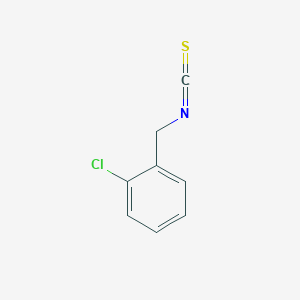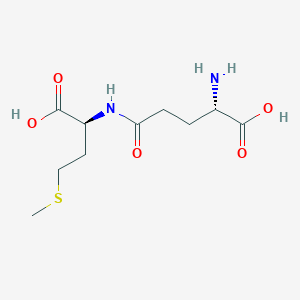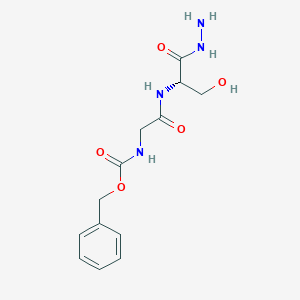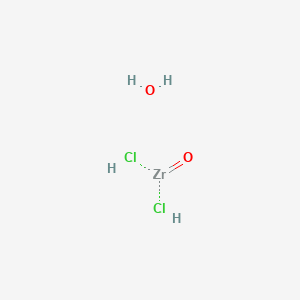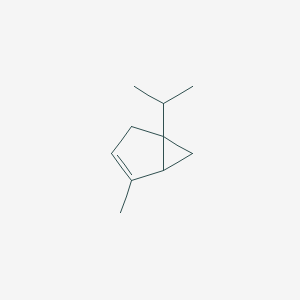
ALPHA-THUJÈNE
Vue d'ensemble
Description
(+)-alpha-thujene is an alpha-thujene. It is an enantiomer of a (-)-alpha-thujene.
(+)-alpha-Thujene is a natural product found in Salvia officinalis, Citrus reticulata, and other organisms with data available.
See also: Cannabis sativa subsp. indica top (part of).
Applications De Recherche Scientifique
Fabrication de produits chimiques fins
L'alpha-thujène est utilisé dans la fabrication de produits chimiques fins tels que des parfums ou des composés biologiquement actifs . Il est impliqué dans les réactions de photooxydation, qui sont utilisées industriellement comme un accès doux et durable aux produits oxygénés .
Synthèse de composés aromatiques
L'alpha-thujène est utilisé dans la synthèse du composé aromatique important et précieux trans-sabinene hydrate . La photooxydation initiale de l'alpha-thujène et la réduction subséquente des hydroperoxydes régioisomères donnent le (-)-trans-4-hydroxy-β-thujène .
Activités biologiques
Des recherches sont en cours sur les activités biologiques de l'alpha-thujène, telles que ses propriétés antimicrobiennes ou insecticides. Cela pourrait potentiellement conduire au développement de nouveaux traitements ou de méthodes de prévention pour diverses maladies et ravageurs.
Développement de matériaux bio-sourcés
L'alpha-thujène est étudié pour son utilisation potentielle dans le développement de nouveaux matériaux bio-sourcés. Ces matériaux pourraient avoir une large gamme d'applications, de la construction à l'emballage.
Voies métaboliques dans les plantes
Comprendre les voies métaboliques impliquées dans la biosynthèse de l'alpha-thujène dans les plantes est un autre domaine de recherche. Cela pourrait fournir des informations sur la façon dont les plantes produisent ce composé et comment il contribue à leur croissance et à leur développement.
Chromatographie en phase gazeuse
L'alpha-thujène est utilisé en chromatographie en phase gazeuse, une technique de laboratoire courante pour séparer et analyser des composés . Cela peut aider à l'identification et à la quantification de l'alpha-thujène dans divers échantillons.
Mécanisme D'action
Alpha-Thujene, also known as Origanene or 3-Thujene, is a natural organic compound classified as a monoterpene . It is found in the essential oils of a variety of plants and contributes pungency to the flavor of some herbs .
Mode of Action
Preliminary research suggests that it may have potential therapeutic benefits, such as anti-inflammatory, antioxidant, and antimicrobial properties .
Biochemical Pathways
Alpha-Thujene is a thujene that has a bicyclo[3.1.0]hex-2-ene skeleton which is substituted at positions 2 and 5 by methyl and isopropyl groups, respectively
Result of Action
Its potential therapeutic benefits suggest that it may have a positive impact on cellular health and function .
Analyse Biochimique
Biochemical Properties
ALPHA-THUJENE is a volatile monoterpene ketone of plant origin . It is produced by several plants that are frequently used for flavoring foods and beverages . The best-known neurotoxic effects are connected to the GABA-gated chloride channel, where ALPHA-THUJENE is a modulator roughly two to three times as potent as the β isomer .
Cellular Effects
Based primarily on in vitro experiments, genotoxicity and carcinogenic properties of ALPHA-THUJENE have been detected in parallel with antimutagenic and immune-modulatory effects . Some of the controversial effects seem to be strongly dose-dependent . Data on antidiabetic and antimicrobial activities of ALPHA-THUJENE may show new ways to use them .
Molecular Mechanism
It is known that ALPHA-THUJENE exerts its effects at the molecular level through its interactions with the GABA-gated chloride channel . It acts as a modulator of this channel, influencing the flow of chloride ions across the cell membrane .
Propriétés
Numéro CAS |
2867-05-2 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
(1S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4,7,9H,5-6H2,1-3H3/t9-,10-/m0/s1 |
Clé InChI |
KQAZVFVOEIRWHN-UWVGGRQHSA-N |
SMILES isomérique |
CC1=CC[C@@]2([C@H]1C2)C(C)C |
SMILES |
CC1=CCC2(C1C2)C(C)C |
SMILES canonique |
CC1=CCC2(C1C2)C(C)C |
| 2867-05-2 3917-48-4 |
|
Pictogrammes |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Synonymes |
3-Thujene; 2-Methyl-5-(1-methylethyl)bicyclo[3.1.0]hex-2-ene; (±)-α-Thujene; 2-Methyl-5-isopropylbicyclo[3.1.0]-2-hexene; Origanene; 2-Methyl-5-(1-methylethyl)-bicyclo[3.1.0]hex-2-ene_x000B_ |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: α-Thujene has a molecular formula of C10H16 and a molecular weight of 136.23 g/mol.
A: Yes, spectroscopic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) have been employed to characterize α-Thujene. [, ]
A: α-Thujene is a volatile constituent found in the essential oils of various plants, including tea tree (Melaleuca alternifolia), Ferulago angulate, Juniperus scopulorum, Nigella sativa, Amomum subulatum, Feronia limonia, and Origanum vulgare. [, , , , , , ]
A: Common methods include steam distillation, hydrodistillation, and solvent extraction techniques like solid-phase microextraction (SPME). [, , , , , ] The choice of method can influence the yield and composition of the extracted essential oil. [, ]
A: Yes, environmental factors can impact the production of volatile compounds in plants. A study on Copaifera langsdorffii revealed variations in the essential oil composition, including α-Thujene content, between dry and wet seasons. [] Similarly, altitude was found to affect the eco-phytochemical parameters of Ziziphora clinopodioides, including α-Thujene levels. []
A: Processing techniques can impact volatile compound profiles. Analysis of nine-processed tangerine peel (Jiuzhi Chenpi) using GC-IMS showed a reduction in several terpenes, including α-Thujene, during later stages of processing. []
A: Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a common technique for identifying and quantifying α-Thujene in essential oils. [, , , , , , , ] Solid Phase Microextraction (SPME) is often used as a sample preparation technique before GC-MS analysis. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

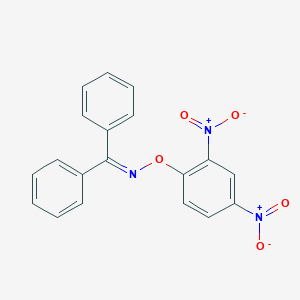
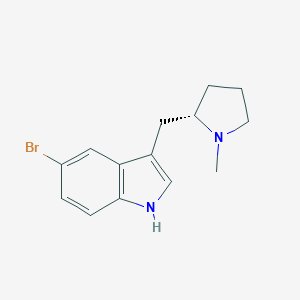
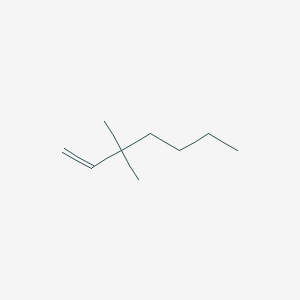

![Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate](/img/structure/B106576.png)
